N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, which is known for its significant biological activities
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities .
Mode of Action
It is known that similar compounds can interact with their targets by blocking the biosynthesis of certain bacterial lipids . In the case of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
Based on the reported antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound may affect pathways related to cell growth and division .
Pharmacokinetics
Similar compounds have been reported to have good drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity against various bacterial species and anticancer activity against certain cancer cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the reaction of 4-fluorophenylthiourea with 3-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in ethanol solvent without the need for a catalyst . The reaction conditions are mild, making it a preferred method for synthesizing thiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)
- N-(4-fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
What sets N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide apart is its unique combination of a thiazole ring with fluorinated aromatic groups. This structure imparts specific electronic and steric properties that can enhance its biological activity and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOXZQYZKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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